N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide is a synthetic ethanediamide derivative characterized by a benzodioxolylmethyl group and a cyclohexyl-hydroxyethyl substituent. Its structure features a central ethanediamide (oxalamide) backbone, which facilitates hydrogen bonding and metal coordination, making it relevant in medicinal chemistry and catalysis.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-cyclohexyl-2-hydroxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c21-14(13-4-2-1-3-5-13)10-20-18(23)17(22)19-9-12-6-7-15-16(8-12)25-11-24-15/h6-8,13-14,21H,1-5,9-11H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZKRBVUKDKAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-cyclohexyl-2-hydroxyethyl)ethanediamide typically involves multiple steps. One common approach is the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-cyclohexyl-2-hydroxyethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-cyclohexyl-2-hydroxyethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anticancer and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-cyclohexyl-2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolinyl Oxamide Derivative (QOD)
- Structure: N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide .
- Key Differences: Substituents: QOD replaces the cyclohexyl-hydroxyethyl group with a tetrahydroquinolinyl-ethyl chain. Biological Activity: QOD exhibits falcipain-2 inhibition, with molecular dynamics simulations suggesting strong binding via π-π interactions (tetrahydroquinoline) and hydrogen bonding (ethanediamide) .
Hydroxyurea Derivatives
- Structure : N-substituted hydroxyureas with benzhydryl or cyclohexanemethyl groups (e.g., compounds 1–3 in ).
- Key Differences: Backbone: Hydroxyureas feature a ureido (-NH-C(O)-NH-OH) group instead of ethanediamide. Activity: Hydroxyureas are known for antitumor and antimalarial effects but are prone to hydrolysis, limiting stability. The ethanediamide backbone in the target compound may offer greater metabolic resistance .
Pyrimidinyl/Pyrazolyl Ethanediamides
- Examples : N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]ethanediamide ().
- Key Differences :
- Substituents : Pyrimidinyl/pyrazolyl groups introduce aromatic heterocycles, enabling π-stacking and enhanced electronic interactions.
- Applications : These derivatives are often explored in kinase inhibition or as intermediates in materials science, contrasting with the target compound’s focus on protease inhibition .
Structural and Functional Analysis
Table 1: Comparative Properties of Ethanediamide Derivatives
*Estimated values based on structural analogs.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with a benzodioxole moiety and a cyclohexyl side chain. Its molecular formula is , and it has a molecular weight of 339.43 g/mol. The presence of various functional groups contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzodioxole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Amine Functionalization : The cyclohexyl group is introduced via nucleophilic substitution.
- Final Coupling : The final product is obtained through coupling reactions that link the benzodioxole moiety with the ethylene diamine derivative.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways related to inflammation and cancer progression.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results suggest potential applications in treating bacterial and fungal infections.
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
The mechanism involves the activation of caspase pathways leading to programmed cell death.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound significantly reduced bacterial load in infected mice models.
- Cancer Treatment Study : Research published in Cancer Research indicated that treatment with this compound led to a marked decrease in tumor size in xenograft models.
Q & A
Basic Research Question: What synthetic routes are recommended for synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide, and how can purity be ensured?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with benzodioxole derivatives and cyclohexyl-hydroxyethyl precursors. Key steps include:
- Amide Coupling: Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to link the benzodioxole and cyclohexyl-hydroxyethyl moieties .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 0–25°C .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H/13C NMR to confirm functional group integrity .
Basic Research Question: How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural Confirmation: Use 2D NMR (COSY, HSQC) to resolve overlapping signals from the benzodioxole and cyclohexyl groups. Compare experimental data with computational models (e.g., DFT-based IR/Raman predictions) .
- Solubility Profiling: Conduct shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure logP via reverse-phase HPLC to predict bioavailability .
- Thermal Stability: Perform TGA/DSC to identify decomposition thresholds (>150°C observed in related benzodioxole-amide analogs) .
Basic Research Question: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Test against serine hydrolases or cytochrome P450 isoforms (CYP3A4/2D6) due to structural similarity to benzodioxole-containing inhibitors. Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
- Receptor Binding Studies: Screen for affinity to G-protein-coupled receptors (GPCRs) using radioligand displacement assays (e.g., [3H]-labeled antagonists) .
- Cytotoxicity Screening: Employ MTT assays in HEK293 or HepG2 cells at 1–100 μM concentrations to rule out nonspecific toxicity .
Advanced Research Question: How can reaction yields be optimized for large-scale synthesis, and what factors contribute to batch variability?
Methodological Answer:
- Design of Experiments (DoE): Use a fractional factorial design to test variables: temperature (0°C vs. RT), solvent (DMF vs. THF), and catalyst loading (1–5 mol% EDC). Response surface models can identify optimal conditions .
- Batch Analysis: Compare NMR and LC-MS data across batches to detect impurities (e.g., unreacted starting materials or hydrolysis byproducts). Address variability via strict moisture control (argon atmosphere) .
Advanced Research Question: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks: Replicate assays in triplicate using standardized protocols (e.g., fixed incubation times, cell passage numbers).
- Orthogonal Assays: Validate enzyme inhibition findings with SPR (surface plasmon resonance) to confirm binding kinetics .
- Metabolite Screening: Use LC-QTOF-MS to identify active metabolites that may explain discrepancies in potency .
Advanced Research Question: What computational strategies are effective for elucidating the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like monoamine oxidases (MAOs) or β-adrenergic receptors. Prioritize docking poses with ΔG < -8 kcal/mol .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residue interactions (e.g., hydrogen bonds with the hydroxyethyl group) .
Advanced Research Question: How can the compound’s stability under physiological conditions be evaluated for preclinical development?
Methodological Answer:
- Hydrolytic Stability: Incubate in simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) for 24h. Monitor degradation via UPLC-MS; >90% intact compound indicates suitability for oral administration .
- Plasma Stability: Test in human plasma (37°C, 1h). Quench with acetonitrile, then quantify parent compound using a validated LC-MS/MS method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
